(1-aminopiperidin-4-yl)methanol
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Overview
Description
(1-aminopiperidin-4-yl)methanol is a chemical compound that belongs to the class of piperidine derivatives Piperidine is a six-membered heterocyclic compound containing one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-aminopiperidin-4-yl)methanol typically involves the reduction of corresponding ketones or aldehydes. One common method is the reduction of 4-piperidone using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) under controlled conditions . The reaction is usually carried out in an inert atmosphere to prevent oxidation and ensure high yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale reduction processes using similar reducing agents. The process is optimized for high yield and purity, often involving multiple purification steps such as recrystallization and chromatography to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
(1-aminopiperidin-4-yl)methanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Further reduction can lead to the formation of more reduced piperidine derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents such as alkyl halides and acyl chlorides are used for substitution reactions.
Major Products Formed
Oxidation: Corresponding ketones or aldehydes.
Reduction: More reduced piperidine derivatives.
Substitution: Various substituted piperidine derivatives.
Scientific Research Applications
(1-aminopiperidin-4-yl)methanol has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Industry: Utilized in the production of fine chemicals and as a building block in organic synthesis.
Mechanism of Action
The mechanism of action of (1-aminopiperidin-4-yl)methanol involves its interaction with various molecular targets. The amino group can form hydrogen bonds with biological molecules, influencing their activity. The piperidine ring can interact with receptors and enzymes, modulating their function. These interactions can lead to various biological effects, including antimicrobial and anticancer activities .
Comparison with Similar Compounds
Similar Compounds
4-piperidone: A precursor in the synthesis of (1-aminopiperidin-4-yl)methanol.
Piperidine: The parent compound of this compound.
(1-aminopiperidin-4-yl)ethanol: A similar compound with an ethanol group instead of a methanol group.
Uniqueness
This compound is unique due to its specific structure, which combines an amino group and a hydroxyl group on a piperidine ring. This unique structure allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a valuable compound in scientific research and industrial applications .
Properties
CAS No. |
1260758-23-3 |
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Molecular Formula |
C6H14N2O |
Molecular Weight |
130.2 |
Purity |
95 |
Origin of Product |
United States |
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